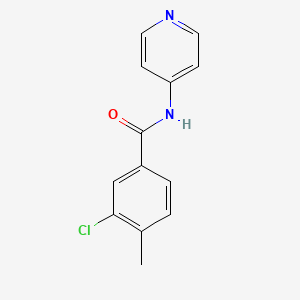
(2,4-dimethoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine, commonly known as DMMDA, is a psychoactive compound that belongs to the family of phenethylamines. It is a designer drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DMMDA is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. DMMDA is a partial agonist of the 5-HT2A receptor, which means that it activates the receptor but does not fully stimulate it. This leads to altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
DMMDA has been found to produce a range of biochemical and physiological effects. It causes changes in perception, mood, and thought processes. It can also cause visual hallucinations, synesthesia, and altered time perception. DMMDA has been found to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and muscle tension.
Advantages and Limitations for Lab Experiments
DMMDA has several advantages for lab experiments. It is a potent hallucinogen that produces psychedelic effects similar to those of other phenethylamines. It has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder. However, DMMDA has several limitations for lab experiments. It is a designer drug that is not approved for human use. It also has limited availability and can be difficult to obtain.
Future Directions
There are several future directions for the study of DMMDA. One direction is to further investigate its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to study its effects on other serotonin receptors and neurotransmitter systems. Additionally, more research is needed to understand the long-term effects of DMMDA use and its potential for abuse.
Synthesis Methods
The synthesis of DMMDA involves the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxy-2,5-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and is heated under reflux for several hours. The product is then purified by recrystallization to obtain pure DMMDA.
Scientific Research Applications
DMMDA has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent hallucinogen that produces psychedelic effects similar to those of other phenethylamines such as mescaline and 2C-B. DMMDA has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-13-9-18(22-4)14(2)8-16(13)12-20-11-15-6-7-17(21-3)10-19(15)23-5/h6-10,20H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXWLGSNVMCHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)






![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)

![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)